(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position, a trifluoromethyl (CF₃) substituent at the 4-position, and a carboxylic acid moiety at the 3-position. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, while the CF₃ group enhances metabolic stability and influences electronic properties due to its strong electron-withdrawing nature . The (3R,4R) stereochemistry is critical for interactions in biological systems, distinguishing it from diastereomers or racemic mixtures .
Properties
Molecular Formula |
C21H18F3NO4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)18-10-25(9-16(18)19(26)27)20(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,26,27)/t16-,18-/m0/s1 |
InChI Key |
DOJPLTFLADEFCA-WMZOPIPTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and controlled environments to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly useful in peptide synthesis, allowing for the protection and deprotection of amino groups.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of molecular recognition and binding processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective binding to amino groups, facilitating the formation of peptide bonds. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1 Stereochemical Variations
2.2 Substituent Variations
- (3R,4S)-1-Fmoc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid ():
- rac-(3R,4R)-1-Fmoc-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid ():
2.3 Functional Group Modifications
- (R)-1-Fmoc-pyrrolidine-3-carboxylic acid (): Lacks the CF₃ group entirely. Molecular weight: 337.37 g/mol.
Biological Activity
The compound (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often referred to as Fmoc-Pyrrolidine, is a pyrrolidine derivative notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H19F3N2O4
- Molecular Weight : 404.37 g/mol
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antagonistic Activity : It has been identified as a potential antagonist for the TRPV1 receptor, which is involved in pain sensation and thermoregulation. This receptor's modulation can lead to analgesic effects in various pain models .
- Incretin Analog Potential : The compound serves as an intermediate in the synthesis of incretin analogs, which are used for treating type 2 diabetes by enhancing insulin secretion .
- Enzyme Inhibition : Studies suggest that derivatives of pyrrolidine-3-carboxylic acids can inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects .
Synthesis Methods
The synthesis of this compound typically involves asymmetric Michael addition reactions. These reactions allow for the creation of enantiomerically enriched compounds that are crucial for biological activity .
Case Study 1: TRPV1 Modulation
A study conducted by researchers at a leading pharmaceutical institution demonstrated that the compound effectively modulates TRPV1 activity. In vitro assays showed that it could reduce calcium influx in response to capsaicin, indicating its potential as a pain management agent .
Case Study 2: Diabetes Treatment
In another study focusing on incretin analogs, the compound was utilized to synthesize a series of related molecules. These molecules were tested for their ability to stimulate insulin secretion in pancreatic beta-cells, showing promising results in enhancing glucose tolerance in diabetic animal models .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other similar compounds:
| Compound Name | TRPV1 Modulation | Incretin Activity | Enzyme Inhibition |
|---|---|---|---|
| Fmoc-Pyrrolidine | Yes | Yes | Moderate |
| Compound A | Yes | No | High |
| Compound B | No | Yes | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
